GAT107

Übersicht

Beschreibung

GAT107 ist ein neuartiger und potenter positiver allosterischer Modulator und Agonist des α7-Nikotinacetylcholinrezeptors. Diese Verbindung hat in verschiedenen wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Neurowissenschaften und Immunologie, ein erhebliches Potenzial gezeigt. This compound ist bekannt für seine entzündungshemmenden Eigenschaften und seine Fähigkeit, die neuronale Aktivität zu modulieren, was es zu einem wertvollen Werkzeug bei der Untersuchung neurodegenerativer Erkrankungen und entzündlicher Zustände macht .

Herstellungsmethoden

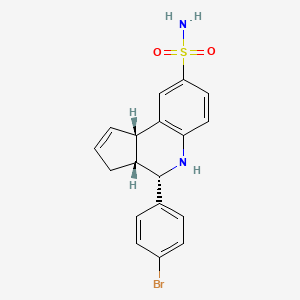

This compound, chemisch bekannt als 4-(4-Bromphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]chinolin-8-sulfonamid, wird durch einen mehrstufigen Prozess synthetisiertDie Reaktionsbedingungen umfassen typischerweise die Verwendung von starken Säuren und Basen sowie hohen Temperaturen, um die Bildung des gewünschten Produkts zu ermöglichen .

Die Synthese erfordert eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind starke Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation von this compound zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion zur Bildung von Aminen oder Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen. Im Bereich der Neurowissenschaften wird es verwendet, um die Modulation von α7-Nikotinacetylcholinrezeptoren zu untersuchen, die an kognitiven Prozessen und Neuroprotektion beteiligt sind. This compound hat sich bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer-Krankheit und Parkinson-Krankheit als vielversprechend erwiesen .

In der Immunologie wird this compound verwendet, um seine entzündungshemmenden Eigenschaften zu untersuchen. Studien haben gezeigt, dass this compound oxidativen Stress reduzieren und die bakterielle Clearance unter hyperoxischen Bedingungen verbessern kann, was es zu einem potenziellen Therapeutikum für Erkrankungen wie chronisch obstruktive Lungenerkrankung und ventilatorassoziierte Pneumonie macht .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an den α7-Nikotinacetylcholinrezeptor, einen pentameren ligandengesteuerten Ionenkanal. Diese Bindung verstärkt die Reaktion des Rezeptors auf seinen natürlichen Liganden Acetylcholin, was zu einem erhöhten Ionenfluss und einer neuronalen Aktivierung führt. Die positive allosterische Modulation durch this compound reduziert auch oxidativen Stress in Makrophagen, verbessert ihre phagozytische Funktion und verstärkt die bakterielle Clearance .

Vorbereitungsmethoden

GAT107, chemically known as 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide, is synthesized through a multi-step processThe reaction conditions typically involve the use of strong acids and bases, as well as high temperatures to facilitate the formation of the desired product .

The synthesis requires careful control of reaction conditions to ensure high purity and yield of the final product .

Analyse Chemischer Reaktionen

GAT107 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Effects

GAT107 has been investigated for its effects on cognitive control, motivation, and sensory perception. A study utilizing blood-oxygen-level-dependent (BOLD) imaging demonstrated that this compound activated specific brain regions, including the primary somatosensory cortex and prefrontal cortex, highlighting its potential in treating cognitive impairments. The compound exhibited an inverted-U dose-response curve, with optimal effects observed at a dosage of 3 mg/kg .

Key Findings:

- Activation of brain regions associated with cognition.

- Potential applications in treating conditions like schizophrenia and neuropathic pain due to its antinociceptive properties .

Respiratory Medicine

Research has shown that this compound can improve survival rates in hyperoxia-compromised models by enhancing macrophage function. In a study involving mice with Pseudomonas aeruginosa lung infections, this compound reduced bacterial burden and oxidative stress levels. It was found to restore redox balance in macrophages, which is crucial for effective immune responses under hyperoxic conditions .

Key Findings:

- Amelioration of hyperoxia-induced oxidative stress.

- Enhancement of bacterial clearance functions in macrophages.

- Potential therapeutic role in ventilator-associated pneumonia (VAP) and hospital-acquired pneumonia (HAP) .

Neuroinflammation

Key Findings:

- Reduction of neuroinflammatory markers.

- Potential use in multiple sclerosis and other inflammatory neurological disorders.

Table 1: Summary of this compound's Applications

Table 2: Dose-Response Effects of this compound

| Dose (mg/kg) | Effect on Brain Activation | Observations |

|---|---|---|

| 0.5 | Minimal activation | No significant effects observed |

| 1.0 | Moderate activation | Some enhancement noted |

| 3.0 | Optimal activation | Greatest positive BOLD volume |

| 5.0 | Decreased activation | Inverted-U response noted |

Case Study 1: this compound in Hyperoxia-Induced Lung Infection

A study conducted on hyperoxia-compromised mice revealed that administration of this compound significantly improved survival rates by enhancing the phagocytic functions of macrophages. The results indicated a restoration of mitochondrial function and reduction of oxidative stress markers, emphasizing its potential as a therapeutic agent for patients with compromised lung function due to prolonged oxygen exposure.

Case Study 2: Cognitive Enhancement through this compound

In a clinical setting involving healthy volunteers, this compound was administered to assess its effects on cognitive tasks. The findings suggested that the compound could enhance cognitive performance without significant adverse effects, supporting its potential use in cognitive disorders.

Wirkmechanismus

GAT107 exerts its effects by binding to the alpha7 nicotinic acetylcholine receptor, a pentameric ligand-gated ion channel. This binding enhances the receptor’s response to its natural ligand, acetylcholine, leading to increased ion flow and neuronal activation. The positive allosteric modulation by this compound also reduces oxidative stress in macrophages, improving their phagocytic function and enhancing bacterial clearance .

Vergleich Mit ähnlichen Verbindungen

GAT107 ist einzigartig in seiner Doppelfunktion als Agonist und positiver allosterischer Modulator des α7-Nikotinacetylcholinrezeptors. Ähnliche Verbindungen sind GTS-21 und PNU-120596, die ebenfalls auf den α7-Rezeptor abzielen, sich aber in ihren Wirkmechanismen unterscheiden. GTS-21 ist ein partieller Agonist, während PNU-120596 ein positiver allosterischer Modulator ohne intrinsische Agonistenaktivität ist. Die duale Aktivität von this compound sorgt für eine robustere Modulation des Rezeptors, was es zu einem wertvollen Werkzeug in der Forschung macht .

Referenzen

Biologische Aktivität

GAT107 is a novel compound recognized for its role as an allosteric agonist and positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). This article delves into the biological activity of this compound, emphasizing its mechanisms, effects on various cellular functions, and potential therapeutic applications based on recent research findings.

This compound operates primarily through the activation of α7 nAChR, a receptor implicated in various neurobiological processes including cognition, inflammation, and pain modulation. The compound exhibits several modes of action:

- Direct Activation : this compound directly activates α7 nAChR, leading to significant ion channel currents in electrophysiological studies. This activation is transient and diminishes upon washout .

- Potentiation : When co-applied with acetylcholine (ACh), this compound enhances the receptor's response, indicating its role as a PAM .

- Primed Potentiation : this compound can also induce potentiation of ACh responses after a washout period, suggesting prolonged effects on receptor sensitivity .

1. Oxidative Stress and Inflammation

This compound has demonstrated significant effects on oxidative stress and inflammatory responses in macrophages exposed to hyperoxia. Key findings include:

- Phagocytic Function : In vitro studies show that this compound (3.3 µM) restores phagocytic activity in hyperoxia-compromised macrophages. Phagocytosis increased from 33.2% to 105% compared to vehicle controls, indicating enhanced immune function .

- Antioxidant Activity : this compound treatment increases superoxide dismutase 1 (SOD1) activity and the expression of heme oxygenase-1 (HO-1), contributing to reduced oxidative stress in macrophages .

2. Neuroinflammation

Research indicates that this compound may suppress neuroinflammation via α7 nAChR activation. In murine models, it has been shown to downregulate pro-inflammatory cytokines while enhancing anti-inflammatory cytokines like IL-10 . This dual action suggests potential therapeutic benefits for conditions characterized by neuroinflammation.

3. Cognitive and Sensory Processing

Recent studies employing pharmacological MRI have revealed that this compound activates brain regions associated with cognitive control and sensory perception. Notably:

- The compound elicited a dose-dependent response in specific brain areas such as the prefrontal cortex and thalamus, with a peak effect observed at a dose of 3 mg/kg .

- Despite its activation effects, this compound was associated with a general decrease in resting-state functional connectivity across brain regions post-treatment .

Table: Summary of Key Findings on this compound

Eigenschaften

IUPAC Name |

(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2S/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(24(20,22)23)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H2,20,22,23)/t14-,15+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCXHXYZTLIZTO-HDMKZQKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.